
4-(Trifluoromethyl)isoindolin-1-one
概要
説明
4-(Trifluoromethyl)isoindolin-1-one is a chemical compound with the molecular formula C9H6F3NO . It has a molecular weight of 201.15 . The IUPAC name for this compound is 4-(trifluoromethyl)-1-isoindolinone . It is stored in a dry environment at a temperature between 2-8°C .
Synthesis Analysis
The synthesis of isoindolin-1-one derivatives, including this compound, has been achieved through an electrochemical intramolecular 5-exo-dig aza-cyclization of 2-alkynylbenzamides and subsequent nucleophilic fluorination . This process has been developed to afford the highly selective synthesis of mono- and trifluorinated isoindolin-1-one derivatives .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H6F3NO/c10-9(11,12)7-3-1-2-5-6(7)4-13-8(5)14/h1-3H,4H2,(H,13,14) . The key to this InChI code is UYOAUXNGRMUPJJ-UHFFFAOYSA-N .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include an electrochemical intramolecular 5-exo-dig aza-cyclization of 2-alkynylbenzamides and subsequent nucleophilic fluorination . This process results in the highly selective synthesis of mono- and trifluorinated isoindolin-1-one derivatives .Physical and Chemical Properties Analysis
This compound is a solid compound . It is stored in a dry environment at a temperature between 2-8°C .科学的研究の応用
Synthesis and Chemical Properties
- C-F Bond Cleavage in Synthesis : 4-(Trifluoromethyl)isoindolin-1-one derivatives can be constructed through a Rh(III)-catalyzed [4+1] annulation reaction, involving C-F bond cleavage and C-H bond activation. This method is useful due to its tolerance of a wide spectrum of functional groups and mild reaction conditions (Wang et al., 2017).
Structural and Physical Characteristics
- Molecular Structure Analysis : Studies on compounds like 2-(4-Hydroxybiphenyl-3-yl)isoindolin-1-one, a derivative of isoindolin-1-one, show that the isoindolin-1-one unit is planar, offering insights into the molecular structure and potential applications in material science and molecular engineering (Zheng & Wu, 2010).
Biological and Medicinal Research
Bioactivity of Isoindolin-1-one Derivatives : Isoindolin-1-one, including its derivatives, exhibits diverse biological activities and therapeutic potential, particularly in chronic diseases. This makes it an important area of research in medicinal chemistry (Upadhyay et al., 2020).
Anti-cancer Activity : Derivatives like 3-methyleneisoindolin-1-ones have shown promising results in anti-cancer activity evaluations. The synthesis and study of these derivatives offer valuable insights into potential new cancer treatments (Mehta et al., 2022).
Advanced Synthesis Techniques
Innovative Synthesis Methods : New synthesis methods, such as one-pot procedures for creating isoindolin-1-imine derivatives, demonstrate the compound's versatility and the ongoing evolution of synthetic chemistry techniques (Pham et al., 2013).
Electrophilic Cyclization in Synthesis : The method of electrophilic cyclization to synthesize substituted isoindolin-1-ones under mild conditions expands the possibilities for creating diverse derivatives, useful in various scientific fields (Yao & Larock, 2005).
Fluorinated Isoindolines Synthesis : The synthesis of fluorinated 1,3-disubstituted isoindolines using a tandem reaction demonstrates the potential for creating structurally diverse and biologically active compounds (Fustero et al., 2010).
Potential Applications in Various Fields
Isoindoline Complexes in Inorganic Chemistry : The synthesis and study of isoindoline complexes of metals like Zn(II) and Cu(II) indicate potential applications in inorganic chemistry and material science (Anderson et al., 2003).
Suzuki–Miyaura Cross-Coupling Reactions : The use of potassium N-methyltrifluoroborate isoindolin-1-one in Suzuki–Miyaura palladium-catalyzed cross-coupling reactions illustrates its utility in creating a diverse range of substituted N-benzyl isoindolin-1-ones, highlighting its versatility in organic synthesis (Nadaf & Seapy, 2014).
Green Chemistry Approaches : The development of green synthesis techniques for isoindolines/dioxoisoindolines showcases the compound's role in sustainable and environmentally friendly chemical processes (Andrade-Jorge et al., 2017).
Safety and Hazards
将来の方向性
Fluorine and fluorinated motifs, such as those found in 4-(Trifluoromethyl)isoindolin-1-one, have been discussed in the context of their design and application in bioisosteres for drug design . The unique properties of fluorine feature prominently in the design of higher-order structural metaphors that reflect a more sophisticated molecular construction that broadens biological mimesis . The study of the structure–activity relationship is helpful for finding new anti-TMV activity inhibitors . Compound 4 exhibited high anti-rotavirus activity with a therapeutic index (TI) value of 20.7 .
作用機序
Target of Action
Isoindolin-1-one derivatives have been studied as potential inhibitors of pi3kγ, a class of enzymes involved in cellular functions such as cell growth and proliferation .
Mode of Action
Isoindolin-1-one derivatives have been shown to interact with their targets (like pi3kγ) through molecular docking, showing high binding affinity . This interaction can lead to changes in the function of the target, potentially inhibiting its activity .
Biochemical Pathways
The inhibition of pi3kγ by isoindolin-1-one derivatives can affect the pi3k/akt/mtor pathway, which plays a crucial role in cell cycle progression, survival, and growth .
Result of Action
The inhibition of pi3kγ by isoindolin-1-one derivatives could potentially lead to a decrease in cell proliferation and survival, given the role of pi3kγ in these cellular processes .
特性
IUPAC Name |
4-(trifluoromethyl)-2,3-dihydroisoindol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO/c10-9(11,12)7-3-1-2-5-6(7)4-13-8(5)14/h1-3H,4H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYOAUXNGRMUPJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC=C2C(F)(F)F)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-cyclobutyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine](/img/structure/B1430735.png)
![3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidine dihydrochloride](/img/structure/B1430736.png)
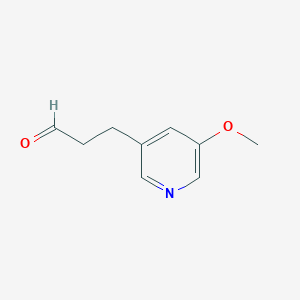
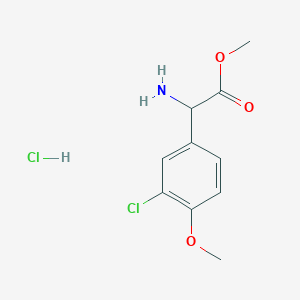
![2-[1-(Methoxymethyl)cyclopropyl]ethanimidamide hydrochloride](/img/structure/B1430740.png)
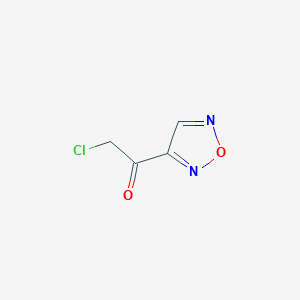
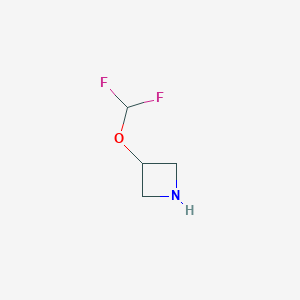

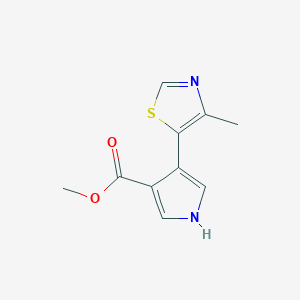

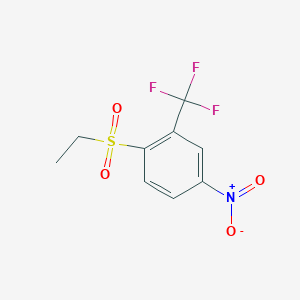
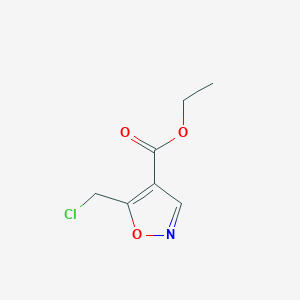
![[5-(Phenoxymethyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride](/img/structure/B1430756.png)
![2-[Bis(propan-2-yl)amino]-4,6-dichloropyrimidine-5-carboxylic acid](/img/structure/B1430758.png)
